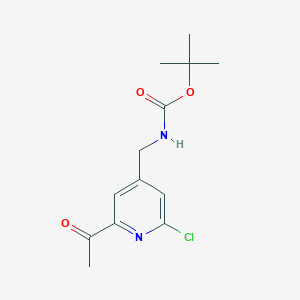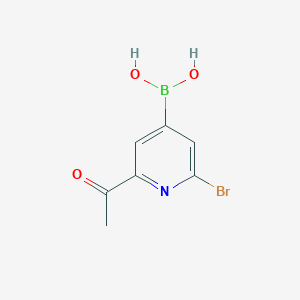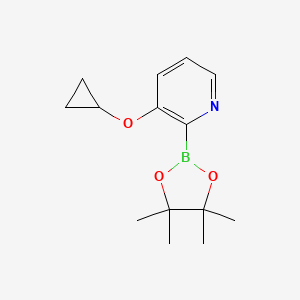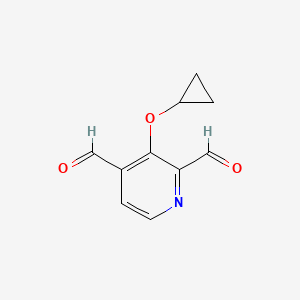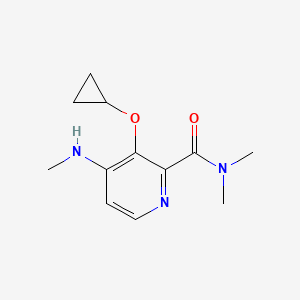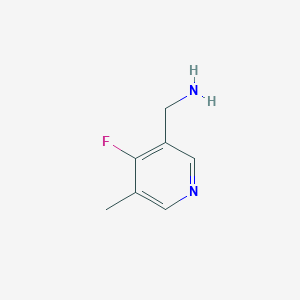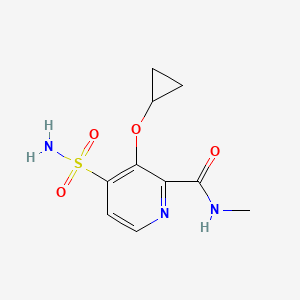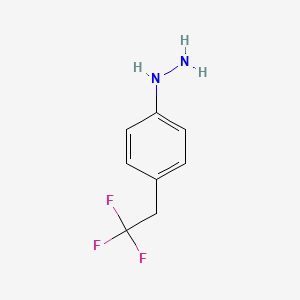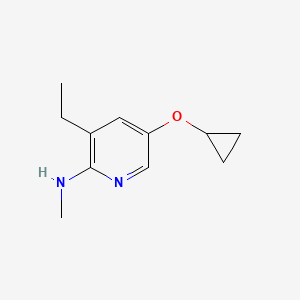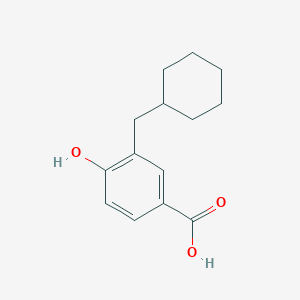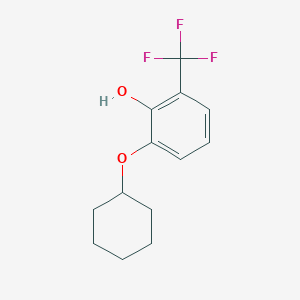
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol typically involves the introduction of the cyclohexyloxy group and the trifluoromethyl group onto a phenol ring. One common method involves the reaction of a phenol derivative with cyclohexanol in the presence of an acid catalyst to form the cyclohexyloxy group. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenol.
Scientific Research Applications
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenol: Lacks the cyclohexyloxy group, resulting in different chemical properties and applications.
2-(Cyclohexyloxy)phenol:
Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a phenol group, leading to distinct chemical behavior and applications.
Uniqueness
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol is unique due to the combination of the cyclohexyloxy and trifluoromethyl groups on the phenol ring. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H15F3O2 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-cyclohexyloxy-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)10-7-4-8-11(12(10)17)18-9-5-2-1-3-6-9/h4,7-9,17H,1-3,5-6H2 |
InChI Key |
PBSOSQGFAIQZHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


